3-[5-(Methoxymethyl)furan-2-yl]morpholine
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Overview
Description
3-[5-(Methoxymethyl)furan-2-yl]morpholine is an organic compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol It features a morpholine ring substituted with a furan ring that has a methoxymethyl group at the 5-position
Scientific Research Applications
3-[5-(Methoxymethyl)furan-2-yl]morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements include H303, H315, H319, and H335, suggesting that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Methoxymethyl)furan-2-yl]morpholine typically involves the reaction of morpholine with a furan derivative. One common method is the nucleophilic substitution reaction where morpholine reacts with 5-(methoxymethyl)furan-2-carbaldehyde under acidic or basic conditions . The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[5-(Methoxymethyl)furan-2-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The methoxymethyl group can be reduced to a hydroxymethyl group.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 5-(methoxymethyl)furan-2(5H)-one.
Reduction: Formation of 3-[5-(hydroxymethyl)furan-2-yl]morpholine.
Substitution: Formation of various substituted morpholine derivatives depending on the substituent used.
Mechanism of Action
The mechanism of action of 3-[5-(Methoxymethyl)furan-2-yl]morpholine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its morpholine and furan moieties. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(Hydroxymethyl)furan-2-yl]morpholine
- 3-[5-(Methyl)furan-2-yl]morpholine
- 3-[5-(Ethoxymethyl)furan-2-yl]morpholine
Uniqueness
3-[5-(Methoxymethyl)furan-2-yl]morpholine is unique due to the presence of the methoxymethyl group, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction with biological targets, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
3-[5-(methoxymethyl)furan-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-12-6-8-2-3-10(14-8)9-7-13-5-4-11-9/h2-3,9,11H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QABPWQZXHNZQBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(O1)C2COCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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